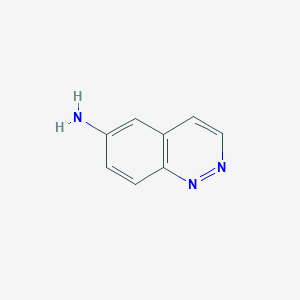

Cinnolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cinnolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUQXKXLJOIFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633792 | |

| Record name | Cinnolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7637-27-6 | |

| Record name | Cinnolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of Cinnolin-6-amine

An In-depth Technical Guide to the Physicochemical Properties of Cinnolin-6-amine

Abstract

This compound, a key derivative of the Cinnoline scaffold, is a heterocyclic aromatic amine of significant interest in medicinal chemistry. The cinnoline core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][3]. A thorough understanding of the is a prerequisite for its rational development in drug discovery, as these characteristics fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive analysis of the core . It consolidates computed data, predicts key experimental values based on structural analogs, and outlines detailed, field-proven protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising compound.

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

The cinnoline (1,2-benzodiazine) ring system is a bicyclic aromatic heterocycle that is isosteric with quinoline and isoquinoline[1][3]. This structural motif is central to a multitude of synthetic molecules explored for their therapeutic potential[2][4]. The specific placement and nature of substituents on the cinnoline core dramatically influence the molecule's pharmacological activity[1]. This compound, featuring a primary amine group at the 6-position, is a valuable building block. The amine group serves as a key interaction point for biological targets and provides a handle for further chemical modification. The characterization of its fundamental physical and chemical properties is not merely an academic exercise; it is a critical step in the drug discovery pipeline that informs compound selection, guides structural optimization, and minimizes late-stage attrition[5][6].

Core Physicochemical Properties of this compound

Accurate physicochemical data is the bedrock upon which successful drug development is built[7]. While extensive experimental data for this compound is not widely published, we can consolidate computed values and establish strong predictive benchmarks based on its structure and comparison with well-characterized isomers like 6-aminoquinoline.

| Property | Data / Predicted Value | Rationale & Significance | Source |

| Chemical Structure | C₈H₇N₃ | The bicyclic aromatic system provides rigidity, while the primary amine at C6 is a key site for hydrogen bonding and salt formation. | - |

| CAS Number | 7637-27-6 | Unique identifier for the specific chemical substance. | |

| Molecular Formula | C₈H₇N₃ | Confirms the elemental composition. | - |

| Molecular Weight | 145.16 g/mol | A low molecular weight is generally favorable for oral bioavailability (as per Lipinski's Rule of Five). | [8] |

| Appearance | Pale Brown to Brown Solid (Predicted) | Based on the typical appearance of similar aromatic amines like 6-aminoquinoline. | [9] |

| Melting Point (°C) | To be determined experimentally. (Compare to 115-119 °C for 6-aminoquinoline) | A sharp melting point is an indicator of purity. This value is critical for formulation and stability studies. | [9] |

| Aqueous Solubility | Predicted to be low and pH-dependent. | Solubility is a master variable for drug absorption. The basic amine group means solubility will increase significantly at lower pH due to protonation. | [5][9] |

| pKa | To be determined experimentally. (Predicted ~5-6) | The pKa of the conjugate acid (pKaH) quantifies the basicity of the amine. This value dictates the ionization state at physiological pH (7.4), which profoundly impacts permeability, solubility, and target binding. The predicted value is based on the pKa of 6-aminoquinoline (5.63). | [9][10][11] |

| LogP (Octanol/Water) | To be determined experimentally. | The partition coefficient is a measure of lipophilicity, a key factor influencing membrane permeability and metabolic stability. Optimizing LogP is a central goal in medicinal chemistry. | [7] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | The amine group can donate hydrogen bonds, which is crucial for interacting with biological targets. | [12] |

| Hydrogen Bond Acceptors | 3 (the two ring nitrogens and the amine nitrogen) | The nitrogen atoms can accept hydrogen bonds, contributing to solubility and target affinity. | [12] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectral characteristics of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the cinnoline ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The two protons of the amine group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR Spectroscopy: The molecule has 8 carbon atoms. Due to molecular symmetry, fewer than 8 signals may be observed. The spectrum will show distinct signals for the aromatic carbons, with the carbon atom attached to the amine group (C6) being significantly shielded (shifted upfield) compared to the parent cinnoline.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides definitive evidence for the presence of the primary amine functional group. Key expected absorption bands include:

-

N-H Stretching: Two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (asymmetric and symmetric stretches)[13][14].

-

N-H Bending (Scissoring): A medium to strong band around 1580-1650 cm⁻¹[13].

-

C-N Stretching (Aromatic): A strong band in the 1250-1335 cm⁻¹ region[13][14].

-

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 146.071 g/mol , calculated from its exact mass of 145.064 g/mol [12].

Experimental Methodologies

The trustworthiness of any research hinges on robust and reproducible experimental protocols. The following section details the standard operating procedures for the synthesis and characterization of this compound.

Protocol: Reduction of 6-Nitrocinnoline

-

Causality: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro groups. It is chemoselective, meaning it will typically not reduce the heterocyclic ring system under these conditions.

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-nitrocinnoline (1.0 eq) in ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension.

-

Reaction: Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (typically 70-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane. The product will move into the organic layer.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It ensures the solution is fully saturated, providing a reliable and reproducible value.

-

Preparation: Add an excess amount of this compound to a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the excess undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Protocol: Determination of pKa (Potentiometric Titration)

-

Causality: Potentiometric titration directly measures the change in pH as a function of added acid or base. The inflection point of the resulting curve corresponds to the pKa, providing a direct and accurate measure of the compound's basicity.

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a solution with a known ionic strength (e.g., 0.15 M KCl) that contains a slight excess of standardized HCl to ensure the amine is fully protonated.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of NaOH, adding small, precise volumes and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, or more accurately, by calculating the first derivative of the titration curve. The peak of the derivative plot corresponds to the equivalence point, and the pKa is the pH at half that volume.

Conclusion: A Foundation for Rational Drug Design

This guide establishes a comprehensive physicochemical profile for this compound, a compound of considerable interest for drug discovery. The properties outlined herein—molecular weight, pKa, solubility, and lipophilicity—are not independent variables but are deeply interconnected components that dictate the molecule's overall ADMET profile and "drug-likeness".[15] While computed data and predictions from analogs provide a strong starting point, the experimental protocols provided are essential for generating the robust, empirical data required for confident decision-making in a research and development setting. The systematic characterization of this compound is a critical step toward unlocking the full therapeutic potential of the broader cinnoline chemical class.

References

-

Szumilak, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(13), 2386. [Link]

-

MDPI. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]

-

Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

-

ConsensusPathDB. (2024). Cinnoline derivatives: Significance and symbolism. ConsensusPathDB. [http://consensuspathdb.org/ पूरा/Cinnoline_derivatives]([Link] पूरा/Cinnoline_derivatives)

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives, 127(9), 097003. [Link]

-

Kuujia. (n.d.). This compound Chemical and Physical Properties. Kuujia.com. [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2018). Physical Properties in Drug Design. ResearchGate. [Link]

-

Singh, A. (2015). Importance of Physicochemical Properties In Drug Discovery. PharmaTutor. [Link]

-

Royal Society of Chemistry. (2018). Physicochemical Properties. RSC Publishing. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

OpenStax. (n.d.). Basicity of Amines. Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Cinnoline derivatives: Significance and symbolism [wisdomlib.org]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem960.com [chem960.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. books.rsc.org [books.rsc.org]

Cinnolin-6-amine: A Comprehensive Technical Guide for Researchers

Abstract: Cinnolin-6-amine, a key heterocyclic amine, presents a scaffold of significant interest in medicinal chemistry and materials science. This document provides an in-depth technical overview of this compound, consolidating its core properties, including its chemical structure and CAS number. It outlines a probable synthetic pathway and discusses its potential applications in drug discovery, drawing parallels with the broader class of bioactive cinnoline derivatives. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both established data and field-proven insights to facilitate further investigation and application of this compound.

Introduction to this compound

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in synthetic and medicinal chemistry due to their diverse pharmacological activities.[1] The cinnoline ring system, an isomer of quinoline and isoquinoline, is a versatile scaffold found in compounds exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound, specifically, is a derivative where an amino group is substituted at the 6-position of the cinnoline core. While research on this particular isomer is not as extensive as for other substituted cinnolines, its structural features suggest significant potential as a building block in the synthesis of novel therapeutic agents and functional materials.

This guide aims to provide a comprehensive technical resource on this compound, covering its fundamental chemical properties, a detailed synthetic approach, and an exploration of its prospective applications.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Chemical Structure and Identification

The fundamental details of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 7637-27-6 | N/A |

| Molecular Formula | C₈H₇N₃ | N/A |

| Molecular Weight | 145.16 g/mol | N/A |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)N)N=N1 | N/A |

| InChI Key | Not available | N/A |

Physicochemical Characteristics (Predicted)

While specific experimental data for this compound is limited, the following properties can be predicted based on the analysis of its structure and comparison with related compounds.

| Property | Predicted Value | Notes |

| Melting Point | >200 °C | Aromatic amines often have high melting points due to intermolecular hydrogen bonding. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in water. | The aromatic nature suggests solubility in organic solvents, while the amino group may provide some aqueous solubility. |

| pKa | Estimated to be around 4-5 | The basicity of the amino group is influenced by the electron-withdrawing nature of the cinnoline ring system. |

Synthesis of this compound

A common and effective method for the synthesis of amino-substituted aromatic compounds is the reduction of the corresponding nitro derivative. Therefore, a plausible and widely applicable route to this compound is the reduction of 6-nitrocinnoline.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: the nitration of cinnoline to yield 6-nitrocinnoline, followed by the reduction of the nitro group.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 6-Nitrocinnoline

This protocol provides a generalized procedure for the reduction of 6-nitrocinnoline to this compound. This is a representative protocol and may require optimization.

Materials:

-

6-Nitrocinnoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitrocinnoline in ethanol.

-

Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is basic (pH > 10). This will precipitate tin salts.

-

Extraction: Filter the mixture to remove the tin salts and wash the solid residue with ethyl acetate. Combine the filtrate and the washings, and separate the organic layer. Extract the aqueous layer with ethyl acetate multiple times.

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features of this compound based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the cinnoline core and the protons of the amino group. The chemical shifts will be influenced by the positions of the nitrogen atoms and the amino substituent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the cinnoline ring. The carbon atom attached to the amino group (C-6) and the carbons adjacent to the nitrogen atoms will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=C and C=N stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

N-H bending: A band around 1600-1650 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 145.16). Fragmentation patterns would likely involve the loss of small molecules such as HCN and N₂.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific studies on this compound are limited, the broader class of cinnoline derivatives has shown significant promise in various therapeutic areas. This suggests that this compound can serve as a valuable starting material or key intermediate for the synthesis of novel bioactive molecules.

As a Scaffold for Kinase Inhibitors

Many heterocyclic amines are core components of kinase inhibitors used in cancer therapy. The cinnoline scaffold is structurally related to quinoline and isoquinoline, which are present in numerous approved kinase inhibitors. The amino group at the 6-position of this compound provides a convenient handle for derivatization to explore structure-activity relationships and develop potent and selective kinase inhibitors.

Caption: Drug discovery workflow utilizing this compound.

Antimicrobial and Antifungal Agents

Cinnoline derivatives have been reported to possess significant antibacterial and antifungal activities.[4] The amino functionality of this compound can be modified to introduce various pharmacophores known to enhance antimicrobial potency. For instance, the synthesis of sulfonamide or Schiff base derivatives could lead to new compounds with improved efficacy against a range of pathogens.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion: Do not ingest. Wash hands thoroughly after handling.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place. [N/A]

Conclusion

This compound is a heterocyclic compound with significant, yet largely unexplored, potential in the fields of medicinal chemistry and materials science. This technical guide has provided a consolidated overview of its known properties, a plausible synthetic route, and a discussion of its potential applications. While specific experimental data for this isomer remains scarce, the information presented herein, drawn from the broader knowledge of cinnoline chemistry, serves as a valuable starting point for researchers. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and is anticipated to yield novel compounds with valuable therapeutic and technological applications.

References

-

JMN Specialties, Inc. (n.d.). Safety Data Sheet (C-6 AMINE). Retrieved from [Link]

-

NIST. (n.d.). 6-Quinolinamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2026). Quinolin-6-amines: Synthesis and biological evaluation. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. Retrieved from [Link]

-

African Health Sciences. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline.

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]

-

Impact Factor. (2017). Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Retrieved from [Link]

-

ResearchGate. (2007). Cinnoline Derivatives with Biological Activity. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Retrieved from [Link]

-

NIST. (n.d.). Cinnoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

-

Wiley. (2005). Primary Syntheses of Cinnolines. In The Chemistry of Heterocyclic Compounds, Volume 64. Retrieved from [Link]

-

Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

-

PMC. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Retrieved from [Link]

Sources

solubility of Cinnolin-6-amine in organic solvents

An In-Depth Technical Guide to the Solubility of Cinnolin-6-amine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the core physicochemical properties of the molecule that govern its solubility, including its structure, basicity, and polarity. By synthesizing theoretical principles with established experimental protocols, this guide offers researchers and drug development professionals a predictive framework and practical methodologies for determining and understanding the solubility of this compound in a range of common organic solvents. Detailed, step-by-step protocols for solubility screening are provided, alongside a discussion of the underlying chemical principles that dictate the observed solubility behavior.

Introduction: The Significance of this compound and Its Solubility

Cinnoline (1,2-benzodiazine) and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in synthetic and medicinal chemistry.[1][2][3][4] The cinnoline scaffold is a key structural motif in molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] this compound, featuring a critical amine functional group, represents a valuable building block for the synthesis of novel therapeutic agents.

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties, with solubility being paramount.[6] Solubility dictates a compound's bioavailability, its formulation possibilities, and the efficiency of its synthesis and purification processes.[6] A comprehensive understanding of a compound's behavior in various solvents is therefore not merely an academic exercise but a critical prerequisite for successful drug development. This guide provides the foundational knowledge and practical tools required to investigate and predict the solubility of this compound.

Physicochemical Properties of this compound

To understand the solubility of this compound, one must first understand the molecule itself. Its behavior is a direct consequence of its structure, polarity, and acid-base properties. While specific experimental data for this compound is limited, we can infer its properties from the parent cinnoline molecule and the structurally analogous compound, 6-aminoquinoline.

Molecular Structure: this compound consists of a bicyclic aromatic cinnoline core with an amine (-NH₂) group attached at the 6th position. This structure imparts a dual character: a large, relatively non-polar aromatic surface area and a polar, hydrogen-bonding amine group.

Basicity and pKa: The presence of two nitrogen atoms in the cinnoline ring and the exocyclic amine group makes the molecule basic. The parent cinnoline molecule is a weak base with a pKa of 2.64.[1][7] The addition of the electron-donating amine group at the 6-position is expected to increase the overall basicity. The pKa of a molecule is a critical determinant of its solubility in aqueous and protic solvents, as it dictates the pH at which the molecule becomes ionized.[8][9][10] As a basic compound, the solubility of this compound in aqueous media is expected to increase dramatically under acidic conditions due to the formation of a more soluble ammonium salt.

Polarity and Hydrogen Bonding: The amine group is a key polar feature, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). This capability is central to its interaction with polar solvents, particularly protic ones like alcohols.

Theoretical Framework: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like."[11][12] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[13]

-

Polar Solvents: These solvents (e.g., water, methanol, ethanol, DMSO) possess large dipole moments and are effective at dissolving polar solutes. Polar protic solvents, like alcohols, can engage in hydrogen bonding, which is a particularly strong intermolecular force that can significantly enhance the solubility of compounds with hydrogen-bonding functional groups like amines.

-

Non-polar Solvents: These solvents (e.g., hexane, toluene, benzene) lack a significant dipole moment and are used to dissolve non-polar solutes through weaker van der Waals forces.

-

This compound's Profile: Due to its hybrid nature (polar amine group, large non-polar aromatic system), this compound is expected to exhibit solubility across a range of solvents. Its solubility will be highest in solvents that can effectively interact with both parts of the molecule.

Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The alcohol's -OH group can form strong hydrogen bonds with the amine (-NH₂) group and the ring nitrogens of this compound. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are polar and can interact with the dipole of the molecule, but they cannot act as hydrogen bond donors.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate the aromatic rings and interact with the molecule's dipole.[14] |

| Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions between the solvent and the cinnoline ring system can promote solubility.[5] |

| Non-polar Aliphatic | Hexane, Cyclohexane | Low / Insoluble | The large polarity mismatch between the amine group and the non-polar solvent leads to poor solvation.[5] |

| Aqueous (Neutral) | Water | Low / Insoluble | The large, non-polar aromatic system dominates, making the molecule hydrophobic despite the presence of the amine group.[14] |

| Aqueous (Acidic) | Dilute HCl, Dilute H₂SO₄ | High | The basic nitrogen atoms are protonated to form a highly polar and water-soluble salt.[15] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the industry-standard technique for determining the equilibrium solubility of a compound.[16][17] It is a robust and reliable method that provides a quantitative measure of a compound's solubility in a specific solvent at a given temperature.

Causality Behind the Protocol

This protocol is designed to create a saturated solution, where the rate of dissolution equals the rate of precipitation, representing the true thermodynamic solubility limit. Each step is critical: using excess solid ensures saturation is achievable[16], extended equilibration time allows the system to reach this thermodynamic minimum energy state[16], and immediate filtration of the supernatant prevents undissolved solid from artificially inflating the measured concentration.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of crystalline this compound (e.g., 5-10 mg) into a clean, dry glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment.

-

Record the exact mass of the compound.

-

-

Solvent Addition:

-

Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a rotating wheel set to a constant agitation speed (e.g., 150 rpm).

-

Maintain a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[16] This duration should be determined experimentally to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Visually confirm that an excess of undissolved solid is still present. This is the self-validating step of the protocol.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with an appropriate solvent to bring the concentration into the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. innovativejournal.in [innovativejournal.in]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnoline - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.ws [chem.ws]

- 12. youtube.com [youtube.com]

- 13. reddit.com [reddit.com]

- 14. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Investigation of Cinnolin-6-amine's Electronic Properties: A Roadmap for Rational Drug Design

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for the theoretical investigation of Cinnolin-6-amine's electronic properties using computational chemistry. It is structured not as a rigid protocol, but as a scientific narrative that explains the causality behind methodological choices, empowering researchers to apply these principles to accelerate drug discovery efforts.

Introduction: The Strategic Imperative for Computational Insight

The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound, as a key analogue, represents a promising starting point for the development of novel therapeutics. However, advancing from a promising scaffold to a viable drug candidate requires a deep understanding of its molecular properties.

Rational drug design hinges on predicting how a molecule will behave in a complex biological system.[3][4] Key to this is understanding its electronic properties, which govern its reactivity, stability, and intermolecular interactions.[5] Factors like the distribution of electron density, the energy of frontier molecular orbitals, and the molecular electrostatic potential are critical determinants of a molecule's ability to interact with a biological target.[6][7]

This technical guide outlines a robust, first-principles approach using Density Functional Theory (DFT) to elucidate the electronic characteristics of this compound. By simulating these properties, we can gain predictive insights into the molecule's behavior, thereby guiding more efficient synthesis and experimental testing.[8]

The Theoretical Framework: A Self-Validating Computational Protocol

The foundation of this investigation is Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for studying pharmaceutically relevant molecules.[9][10] The protocol is designed to be a self-validating system, where each step confirms the integrity of the previous one.

Rationale for Method Selection

-

Expertise & Experience: The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is based on its extensive validation and widespread success in describing the electronic structure of organic and heterocyclic molecules.[11] It reliably models electron correlation, which is crucial for accurate property prediction.

-

Trustworthiness: We will employ the 6-311+G(d,p) basis set. The inclusion of diffuse functions ("+") is critical for accurately describing the lone pairs of electrons on the nitrogen atoms and the amine group, while the polarization functions ("d,p") account for the non-spherical nature of electron distribution in the bonded system. This level of theory provides a robust foundation for calculating the subtle electronic effects that govern molecular interactions.

Experimental Protocol: Step-by-Step Computational Workflow

The following protocol outlines the complete theoretical investigation workflow, from initial structure definition to the final analysis of electronic properties.

-

Step 1: Molecular Structure Input

-

The 3D coordinates of this compound are generated using molecular modeling software. The initial structure is based on known bond lengths and angles for similar azaheterocyclic systems.

-

-

Step 2: Geometry Optimization

-

Causality: Before calculating electronic properties, the molecule's geometry must be optimized to find its lowest energy conformation. This ensures that all subsequent calculations are performed on the most stable and realistic structure.

-

Procedure: A geometry optimization calculation is performed using the B3LYP/6-311+G(d,p) level of theory. The process continues until the forces on each atom are negligible and the structure represents a minimum on the potential energy surface.

-

-

Step 3: Vibrational Frequency Analysis

-

Self-Validation: To confirm that the optimized structure is a true energy minimum and not a transition state, a frequency calculation is performed.

-

Procedure: The calculation is run at the same B3LYP/6-311+G(d,p) level of theory. The absence of any imaginary frequencies validates the optimized structure.

-

-

Step 4: Calculation of Electronic Properties

-

Using the validated minimum-energy structure, a single-point energy calculation is performed to derive the key electronic properties. This includes:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Electron Density and Mulliken Atomic Charges

-

Dipole Moment and Polarizability

-

-

Caption: Computational workflow for the theoretical investigation of this compound.

Predicted Results and Data Presentation

The calculations described above will yield a wealth of quantitative data. For the purposes of this guide, the following tables present representative values expected for this compound, illustrating how the data should be structured for clear analysis.

Frontier Molecular Orbital (FMO) Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

| Parameter | Predicted Energy (eV) | Implication |

| EHOMO | -5.85 | Region of molecule susceptible to electrophilic attack |

| ELUMO | -1.20 | Region of molecule susceptible to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicator of chemical reactivity and kinetic stability |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide further insight into the molecule's electronic behavior. A smaller HOMO-LUMO gap generally indicates lower stability and higher chemical reactivity.[12][13]

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 5.85 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.20 eV | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.325 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.215 eV-1 | Reciprocal of hardness; indicator of reactivity |

| Electronegativity (χ) | (I + A) / 2 | 3.525 eV | Ability to attract electrons |

| Dipole Moment | - | 2.5 Debye | Measure of overall molecular polarity |

Interpretation for Drug Development

The true value of this theoretical investigation lies in translating the quantitative data into actionable insights for drug design.

HOMO-LUMO Gap and Chemical Reactivity

The predicted HOMO-LUMO gap of 4.65 eV provides a quantitative measure of the molecule's kinetic stability.[14][15] Molecules with smaller gaps tend to be more reactive, which can be a desirable trait for covalent inhibitors but may also lead to metabolic instability or off-target toxicity. This value serves as a baseline for comparing derivatives; modifications that significantly narrow the gap may increase reactivity, while those that widen it may enhance stability.

The spatial distribution of the HOMO and LUMO orbitals is also critical. The HOMO is expected to be localized primarily on the electron-rich aromatic system and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed across the electron-deficient nitrogen atoms of the cinnoline ring, marking them as sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) and Receptor Interactions

The MEP is an invaluable tool for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[6][16][17] It provides a color-coded map of the electrostatic landscape of the molecule.

-

Negative Potential Regions (Red/Yellow): These electron-rich areas, predicted to be around the nitrogen atoms of the cinnoline ring and the lone pair of the exocyclic amine, are strong hydrogen bond acceptors.[18] These sites are critical for forming directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor's active site.

-

Positive Potential Regions (Blue): These electron-poor areas, expected around the hydrogen atoms of the amine group and the aromatic ring, are hydrogen bond donors and can engage in favorable interactions with negatively charged residues (e.g., aspartate, glutamate) or other electron-rich atoms in the binding pocket.

The MEP map provides a visual hypothesis for the molecule's pharmacophore—the essential 3D arrangement of electronic features necessary for biological activity.[19]

Caption: Relationship between calculated properties and their drug design implications.

Conclusion

The theoretical investigation outlined in this guide provides a powerful, cost-effective, and scientifically rigorous pathway to understanding the electronic properties of this compound.[4][8] By employing DFT calculations, researchers can generate predictive models of chemical reactivity, stability, and intermolecular interaction potential. These insights are not merely academic; they form the basis for hypothesis-driven drug design, enabling scientists to prioritize synthetic targets, interpret structure-activity relationships (SAR), and ultimately accelerate the journey from a promising chemical scaffold to a life-saving therapeutic.

References

-

Title: Molecular electrostatic potential as a factor of drug-receptor recognition Source: Journal of Molecular Recognition URL: [Link]

-

Title: How reactivity of a organic molecule depends upon HOMO and LUMO Source: Chemistry Stack Exchange URL: [Link]

-

Title: The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition Source: CORE URL: [Link]

-

Title: Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes Source: RSC Publishing URL: [Link]

-

Title: Application of molecular electrostatic potentials in drug design Source: ResearchGate URL: [Link]

-

Title: HOMO and LUMO Source: Wikipedia URL: [Link]

-

Title: Molecular electrostatic potential as a factor of drug-receptor recognition Source: ResearchGate URL: [Link]

-

Title: Electron-density descriptors as predictors in quantitative structure--activity/property relationships and drug design Source: PubMed URL: [Link]

-

Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: Cambridge Open Engage URL: [Link]

-

Title: HOMO, LUMO, gap, hardness, and softness of all compounds. Source: ResearchGate URL: [Link]

-

Title: 6-Quinolinamine Source: NIST WebBook URL: [Link]

-

Title: Integrating Computational Tools in Modern Medicinal Chemistry Research Source: Der Pharma Lettre URL: [Link]

-

Title: A Brief Review on Importance of DFT In Drug Design Source: Crimson Publishers URL: [Link]

-

Title: Drug design principles Source: Stereoelectronics URL: [Link]

-

Title: 6-Quinolinamine Source: NIST WebBook URL: [Link]

-

Title: Exploration of the Role of Computational Chemistry in Modern Drug Discovery Source: Journal of Student Research URL: [Link]

-

Title: IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN Source: RASA Life Sciences URL: [Link]

-

Title: Role of DFT in Drug Design: A Mini Review Source: Longdom Publishing URL: [Link]

-

Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: PMC - PubMed Central URL: [Link]

-

Title: The Role of Computational Chemistry in Accelerating Drug Discovery Source: SteerOn Research URL: [Link]

-

Title: Chapter 3: Useful Computational Chemistry Tools for Medicinal Chemistry Source: Royal Society of Chemistry URL: [Link]

-

Title: Cas no 7637-27-6 (this compound) Source: Kuujia.com URL: [Link]

-

Title: 6-Aminoquinoline Source: PubChem URL: [Link]

-

Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI URL: [Link]

-

Title: Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds Source: Semantic Scholar URL: [Link]

-

Title: DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties Source: PubMed URL: [Link]

-

Title: Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole Source: NIH National Library of Medicine URL: [Link]

-

Title: 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT Source: YouTube URL: [Link]

-

Title: Analyzing cases of significant nondynamic correlation with DFT using the Atomic Populations of Effectively Localized Electrons Source: arXiv URL: [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. steeronresearch.com [steeronresearch.com]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electron-density descriptors as predictors in quantitative structure--activity/property relationships and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. longdom.org [longdom.org]

- 11. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 15. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. rasalifesciences.com [rasalifesciences.com]

Cinnolin-6-amine: A Novel Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold, a 1,2-diazanaphthalene ring system, has steadily gained prominence in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2] This guide focuses on a specific, underexplored, yet highly promising derivative: Cinnolin-6-amine . We will delve into the synthetic viability, chemical versatility, and therapeutic potential of this scaffold, positing it as a valuable core for the development of next-generation targeted therapies. Drawing upon established principles of heterocyclic chemistry and structure-activity relationships (SAR) from analogous systems, this document provides a comprehensive framework for researchers to embark on the exploration of this compound derivatives.

The Strategic Value of the Cinnoline Core

Cinnoline, an isomer of quinoline and isoquinoline, possesses a unique electronic architecture due to the presence of two adjacent nitrogen atoms in its bicyclic structure.[2] This arrangement influences the molecule's basicity, dipole moment, and hydrogen bonding capacity, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.[1] The diverse biological activities reported for cinnoline derivatives, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects, underscore its status as a "privileged scaffold" in drug discovery.[1][2][3]

The introduction of an amino group at the 6-position of the cinnoline ring system significantly enhances its potential as a versatile scaffold for several key reasons:

-

Vector for Chemical Diversification: The primary amine at the C-6 position serves as a crucial synthetic handle for the introduction of a wide variety of functional groups and side chains. This allows for the systematic exploration of the chemical space around the core, which is fundamental to optimizing biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

-

Modulation of Physicochemical Properties: The amino group, being a potent electron-donating group, influences the electronic distribution of the entire ring system. Its presence can alter the pKa, lipophilicity, and solubility of the molecule, all of which are critical for drug-likeness.

-

Key Interaction Point with Biological Targets: The 6-amino group can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets, particularly protein kinases.

Synthesis of the this compound Core: A Proposed Pathway

While the literature on the specific synthesis of this compound is not abundant, a robust and logical synthetic route can be proposed based on well-established methodologies for the synthesis of substituted cinnolines and analogous 6-aminoquinolines/isoquinolines. The most practical approach involves the preparation of a 6-nitrocinnoline precursor, followed by its reduction to the desired amine.

Step-by-Step Synthetic Protocol:

Part A: Synthesis of 6-Nitrocinnoline

The synthesis of the cinnoline ring itself can be achieved through various classical methods, such as the Richter, Widman-Stoermer, or Borsche–Herbert cyclizations.[4] A common and versatile method is the cyclization of an appropriately substituted o-aminophenyl precursor. For the synthesis of 6-nitrocinnoline, a plausible starting material would be 2-amino-5-nitrophenylpropionic acid or a related derivative.

-

Diazotization: The synthesis typically begins with the diazotization of a suitable 2-amino-5-nitrophenyl precursor. For example, 2-amino-5-nitrophenylpropionic acid is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Intramolecular Cyclization (Richter Synthesis): The diazonium salt intermediate is then gently warmed, which induces an intramolecular cyclization to form the cinnoline ring system. The specific conditions, including temperature and solvent, would need to be optimized to maximize the yield of the desired 6-nitrocinnoline product.

Part B: Reduction of 6-Nitrocinnoline to this compound

The reduction of an aromatic nitro group to a primary amine is a fundamental and well-documented transformation in organic synthesis.[5] Several reliable methods can be employed:

-

Catalytic Hydrogenation (Preferred Method):

-

Reagents: 6-Nitrocinnoline, Hydrogen gas (H₂), Palladium on carbon (10% Pd/C).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Procedure: The 6-nitrocinnoline is dissolved in the chosen solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound. This method is generally clean and high-yielding.

-

-

Metal-Mediated Reduction:

-

Reagents: 6-Nitrocinnoline, Stannous chloride (SnCl₂) dihydrate.

-

Solvent: Ethanol (EtOH) or Ethyl acetate (EtOAc).

-

Procedure: 6-Nitrocinnoline is dissolved in the solvent, and an excess of stannous chloride dihydrate is added. The reaction mixture is typically heated to reflux for several hours. After completion, the reaction is cooled, and the pH is adjusted with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate tin salts. The product is then extracted with an organic solvent. This method is a classic and effective alternative to catalytic hydrogenation.

-

Functionalization of the 6-Amino Group: Building a Chemical Library

The true power of this compound as a scaffold lies in the versatility of its primary amino group for chemical derivatization. Standard and robust chemical transformations can be employed to generate a diverse library of analogs for biological screening.

Key Functionalization Reactions:

-

Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This allows for the introduction of a wide range of alkyl, aryl, and heterocyclic moieties.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This is a common strategy in medicinal chemistry to introduce groups that can act as hydrogen bond acceptors and modulate solubility.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate ureas and thioureas, respectively. These functional groups are known to participate in key hydrogen bonding interactions with protein targets.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

Buchwald-Hartwig Cross-Coupling: Palladium-catalyzed coupling with aryl or heteroaryl halides to generate N-arylated derivatives, providing access to more complex molecular architectures.

Therapeutic Potential and Structure-Activity Relationship (SAR) Insights

While direct biological data for a library of this compound derivatives is emerging, strong inferences about its therapeutic potential can be drawn from the well-established activities of other substituted cinnolines and, importantly, from its structural analogs like 6-aminoquinoline and 6-aminoisoquinoline.

Primary Hypothesized Target Class: Protein Kinases

A significant body of evidence points to the potential of this compound derivatives as potent and selective protein kinase inhibitors . The 6-amino group can serve as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for Type I and Type II kinase inhibitors.

Table 1: Comparison of this compound with Related Scaffolds in Kinase Inhibitor Design

| Scaffold | Key Features and Known Applications in Kinase Inhibition |

| This compound | Proposed hinge-binding element (6-amino group). The 1,2-diazanaphthalene core offers a unique electronic and steric profile compared to quinoline and isoquinoline, potentially leading to novel selectivity profiles. |

| 6-Aminoisoquinoline | A well-established scaffold in kinase inhibitor design. The 6-amino group is often used for derivatization to explore the solvent-exposed region of the ATP-binding pocket. |

| 4-Aminoquinoline | A classic scaffold for kinase inhibitors (e.g., in some EGFR inhibitors). The 4-amino group typically interacts with the kinase hinge region. |

Hypothetical Structure-Activity Relationship (SAR) Exploration:

Based on general principles of kinase inhibitor design, a systematic SAR exploration of the this compound scaffold would involve:

-

Derivatization of the 6-Amino Group: As discussed in the functionalization section, modifications at this position are expected to significantly impact potency and selectivity by probing the solvent-front region of the ATP binding pocket.

-

Substitution at the 4-Position: The C-4 position is another key vector for modification. Small alkyl or aryl groups at this position can influence the orientation of the scaffold within the binding site.

-

Substitution on the Benzenoid Ring (C-5, C-7, C-8): Introduction of various substituents (e.g., halogens, methoxy groups, small alkyl groups) on the carbocyclic part of the ring can modulate the electronic properties of the scaffold and create additional interactions with the target protein.

Experimental Workflows and Protocols

General Protocol for Kinase Inhibition Assay (Example: PI3Kα)

The following is a generalized, representative protocol for evaluating the inhibitory activity of newly synthesized this compound derivatives against a protein kinase, such as PI3Kα.

-

Reagents and Materials:

-

Recombinant human PI3Kα enzyme.

-

PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate.

-

ATP (adenosine triphosphate).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Assay buffer (containing appropriate salts, DTT, and BSA).

-

384-well assay plates.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the test compound solution, and the PI3Kα enzyme.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

-

Visualizations

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-part synthesis of this compound.

Diagram 2: Key Functionalization Pathways of this compound

Caption: Major avenues for chemical diversification.

Diagram 3: this compound as a Kinase Inhibitor Scaffold

Caption: Hypothetical binding mode in a kinase active site.

Conclusion and Future Directions

This compound represents a largely untapped but highly promising heterocyclic scaffold for the discovery of novel therapeutic agents. Its straightforward and scalable synthesis, coupled with the chemical versatility of the 6-amino group, provides an excellent platform for the generation of diverse chemical libraries. Based on strong analogies with related heterocyclic systems, derivatives of this compound are poised to be particularly effective as kinase inhibitors.

Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives against a panel of disease-relevant kinases. A thorough investigation of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge and strategic direction for researchers to unlock the full potential of this novel scaffold in modern drug discovery.

References

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

Gorniak, A., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(10), 2271. [Link]

-

Babar, V., et al. (2021). A Comprehensive Review on Synthetic and Medicinal Aspects of Cinnoline. International Journal of Biology, Pharmacy and Allied Sciences, 10(7), 2429-2445. [Link]

-

Prokhorov, A. M. (2005). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 41(8), 961-996. [Link]

- Aerie Pharmaceuticals, Inc. (2015). 6- and 7-amino isoquinoline compounds and methods for making and using the same. U.S.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]

- Aerie Pharmaceuticals, Inc. (2013). 6-aminoisoquinoline compounds. U.S.

- In Mediate, Inc. (2018). Methods for the preparation of 6-aminoisoquinoline.

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

- Singh, A., & Nargund, L. V. G. (2015). Synthesis and Pharmacological evaluation of 6-Sulphonamido cinnoline for Pharmacological and antibacterial activity. International Journal of ChemTech Research, 3(5), 1023-1029.

- Richter, V. (1883). Ueber Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683.

- Simpson, J. C. E. (1947). The Chemistry of Heterocyclic Compounds, Cinnolines, Naphthyridines, and Quinoxalines. Interscience Publishers.

- Baumgarten, H. E. (Ed.). (1972). The Chemistry of Heterocyclic Compounds, Volume 27, Part 1, Cinnolines and Phthalazines. John Wiley & Sons.

-

Beilstein Journal of Organic Chemistry. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Preliminary Biological Screening of Cinnolin-6-amine

The cinnoline nucleus, a bicyclic aromatic heterocycle, stands as a significant structural subunit in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] These activities span anticancer, antimicrobial, anti-inflammatory, analgesic, and antimalarial properties, marking the cinnoline scaffold as a "privileged structure" for drug discovery.[1][2][3] Until 2011, no naturally occurring cinnoline compounds were identified, making it a unique scaffold explored primarily through synthetic chemistry.[1][4]

This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of a novel derivative, this compound. As direct biological data for this specific molecule is not yet prevalent in public literature, our approach is built upon the well-established activities of structurally related cinnoline and aminocinnoline compounds.[1][5][6] We will proceed from the most prominently reported activity—anticancer—to other significant therapeutic areas such as antimicrobial and anti-inflammatory effects. The methodologies herein are designed to be robust, reproducible, and provide a clear, data-driven path for go/no-go decisions in a drug development pipeline.

Part 1: Anticancer Activity Assessment via Cytotoxicity Screening

Scientific Rationale: The investigation of anticancer properties is the logical starting point for screening novel cinnoline derivatives. An extensive body of research demonstrates potent cytotoxic activity of cinnolines against various cancer cell lines, often through mechanisms such as topoisomerase inhibition or the modulation of critical signaling pathways like PI3K/Akt/mTOR.[1][7][8] The structurally analogous quinoline scaffold is also a cornerstone of many anticancer agents, known to induce cell cycle arrest and apoptosis.[9][10] Therefore, an initial broad cytotoxicity screen is a cost-effective and high-yield first step to identify potential anticancer efficacy.

For this primary screen, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for assessing cell viability.[11][12] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of the compound's cytotoxic effect.[11]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cell lines in a 96-well plate format.

1. Cell Seeding and Treatment:

- Culture selected human cancer cell lines (e.g., HepG2 [hepatoma], MCF-7 [breast], A549 [lung], and KB [epidermoid carcinoma]) to ~80% confluency.[1]

- Trypsinize and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

- Prepare a stock solution of this compound in DMSO. Perform a serial dilution in serum-free medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

- Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells for a vehicle control (DMSO, concentration matched to the highest test compound) and a positive control (e.g., Doxorubicin).

- Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

2. MTT Reagent Incubation:

- Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

- After the 48-hour treatment, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

- Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[11]

3. Solubilization and Absorbance Measurement:

- Carefully aspirate the medium from each well without disturbing the formazan crystals.

- Add 100 µL of cell-culture grade DMSO to each well to dissolve the crystals.[13]

- Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

- Measure the absorbance of each well at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: In Vitro Cytotoxicity

All quantitative data should be summarized for clear comparison. The IC₅₀ value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

| Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines | |

| Cell Line | Cancer Type |

| HepG2 | Hepatocellular Carcinoma |

| MCF-7 | Breast Adenocarcinoma |

| A549 | Lung Carcinoma |

| KB | Epidermoid Carcinoma |

Visualization: MTT Assay Workflow

Caption: Workflow for determining the cytotoxic potential of this compound using the MTT assay.

Part 2: Antimicrobial Susceptibility Testing

Scientific Rationale: The cinnoline scaffold is present in compounds exhibiting significant antibacterial and antifungal activities.[1][2][3] For instance, cinnoline derivatives bearing sulphonamide moieties have shown potent activity against a panel of pathogenic bacteria and fungi.[1][14] A preliminary screen against a representative panel of microorganisms is therefore a critical step in characterizing the biological profile of this compound.

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] This method is preferred for preliminary screening due to its efficiency, conservation of compound, and ability to test multiple organisms simultaneously in a 96-well format.

Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Inoculum:

- Culture the test microorganisms overnight (e.g., Bacteria: Staphylococcus aureus, Escherichia coli; Fungi: Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[16]

- Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

2. Preparation of Compound Dilutions:

- In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate sterile broth. The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).

- Include a positive control (a standard antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi), a negative/growth control (inoculum in broth with no compound), and a sterility control (broth only).[16]

3. Inoculation and Incubation:

- Add the prepared microbial inoculum to each well containing the compound dilutions.

- Cover the plate and incubate at 37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.[16]

4. Determination of MIC:

- Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[16]

Data Presentation: Minimum Inhibitory Concentration